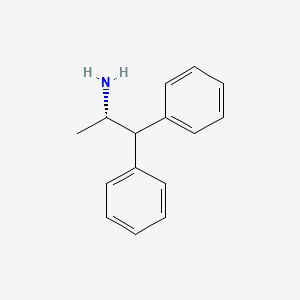

(S)-1,1-diphenylpropan-2-amine

Description

BenchChem offers high-quality (S)-1,1-diphenylpropan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1,1-diphenylpropan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1,1-diphenylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,16H2,1H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKICCFGYSXSAI-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60987025 | |

| Record name | 1,1-Diphenylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60987025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67659-37-4 | |

| Record name | 1,1-Diphenylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60987025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-1,1-Diphenyl-2-aminopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (S)-1,1-diphenylpropan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1,1-diphenylpropan-2-amine, a chiral amine, holds significance in synthetic organic chemistry and drug development due to its structural motifs.[1] As a derivative of amphetamine, its stereochemistry plays a crucial role in its biological activity and potential therapeutic applications. A thorough understanding of its physical properties is fundamental for its synthesis, purification, formulation, and quality control. This guide provides a comprehensive overview of the key physical characteristics of (S)-1,1-diphenylpropan-2-amine, supported by established analytical methodologies.

Molecular and Physicochemical Properties

The foundational physical properties of (S)-1,1-diphenylpropan-2-amine are summarized in the table below. These constants are critical for predicting its behavior in various chemical and physical processes.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₇N | [1] |

| Molecular Weight | 211.31 g/mol | [1] |

| Melting Point | 78-82 °C | |

| Boiling Point | 324.2 °C at 760 mmHg | |

| CAS Number | 67659-37-4 | [1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation possibilities. As a primary amine, (S)-1,1-diphenylpropan-2-amine exhibits a predictable solubility pattern based on its structure. The presence of the polar amine group allows for hydrogen bonding, rendering it soluble in acidic aqueous solutions through the formation of the corresponding ammonium salt. Conversely, the two bulky, nonpolar phenyl groups contribute to its solubility in a range of organic solvents.

A systematic approach to determining the solubility profile involves qualitative analysis in a variety of common laboratory solvents.

Experimental Protocol: Qualitative Solubility Testing

This protocol outlines a standardized method for determining the solubility of (S)-1,1-diphenylpropan-2-amine in various solvents.

Materials:

-

(S)-1,1-diphenylpropan-2-amine

-

Small test tubes

-

Vortex mixer

-

Graduated pipettes

-

Solvents: Water, 5% HCl (aq), 5% NaOH (aq), Ethanol, Methanol, Dichloromethane, Acetone, Hexane

Procedure:

-

Sample Preparation: Accurately weigh approximately 10 mg of (S)-1,1-diphenylpropan-2-amine and place it into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for 30 seconds.

-

Observation: Visually inspect the solution for the presence of undissolved solid.

-

Classification:

-

Soluble: No visible solid particles.

-

Slightly Soluble: A significant portion of the solid has dissolved, but some particles remain.

-

Insoluble: The solid does not appear to have dissolved.

-

-

Repeat: Repeat the procedure for each solvent.

Causality of Solvent Choice: The selection of solvents with varying polarities (from polar protic like water and ethanol, to polar aprotic like acetone, and nonpolar like hexane) provides a comprehensive understanding of the compound's solubility behavior. The inclusion of acidic and basic aqueous solutions is crucial for characterizing the solubility of an amine, as its basicity allows for salt formation and enhanced aqueous solubility in acidic media.[2]

Thermal Analysis: Melting and Boiling Points

The melting and boiling points are fundamental physical constants that provide an indication of the purity of a crystalline solid and the volatility of a liquid, respectively.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. Impurities typically depress and broaden the melting point range.

The capillary method is a widely accepted and accurate technique for determining the melting point of a solid organic compound.[3][4]

Materials:

-

(S)-1,1-diphenylpropan-2-amine

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Finely powder a small amount of (S)-1,1-diphenylpropan-2-amine using a mortar and pestle.

-

Capillary Loading: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This allows for a more efficient and accurate determination in the subsequent slow heating.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating at a slow, controlled rate (1-2 °C per minute).

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

Trustworthiness of the Protocol: This method is self-validating. A sharp melting point range (typically 1-2 °C) is indicative of a high degree of purity. A broad melting range suggests the presence of impurities.

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For high-boiling liquids like (S)-1,1-diphenylpropan-2-amine, specialized techniques are required to avoid decomposition at high temperatures.

The Thiele tube method is a convenient and accurate technique for determining the boiling point of a small quantity of a liquid.[5][6]

Materials:

-

(S)-1,1-diphenylpropan-2-amine

-

Thiele tube

-

Small test tube (ignition tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or microburner

Procedure:

-

Sample Preparation: Place a small amount (0.5-1 mL) of (S)-1,1-diphenylpropan-2-amine into the small test tube.

-

Capillary Insertion: Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Thiele Tube Setup: Suspend the thermometer and test tube assembly in the Thiele tube containing heating oil, ensuring the oil level is above the sample but below the opening of the test tube.

-

Heating: Gently heat the side arm of the Thiele tube with a small flame. The design of the tube promotes convection currents, ensuring uniform heating.[5]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: Continue heating until a continuous and rapid stream of bubbles is observed. Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[6]

Expertise in Action: The principle behind this method is that the continuous stream of bubbles indicates the vapor pressure of the liquid is equal to or greater than the external pressure. As the liquid cools, the point at which the liquid re-enters the capillary signifies the precise temperature where the vapor pressure equals the atmospheric pressure.

References

An In-Depth Technical Guide to (S)-1,1-diphenylpropan-2-amine: Structure, Stereochemistry, and Applications

Introduction

(S)-1,1-diphenylpropan-2-amine is a chiral amine of significant interest in the fields of organic synthesis and pharmaceutical development. Its unique structural architecture, featuring a stereogenic center in proximity to two phenyl groups, imparts valuable properties that are exploited in asymmetric catalysis and as a scaffold for novel bioactive molecules. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, synthesis, and key applications for researchers, scientists, and drug development professionals.

Chemical Structure and Stereochemistry

(S)-1,1-diphenylpropan-2-amine, with the molecular formula C₁₅H₁₇N and a molar mass of 211.31 g/mol , possesses a distinct molecular structure that is fundamental to its utility.[1] The molecule features a propane backbone with two phenyl substituents at the C1 position and an amine group at the C2 position. The chirality of the molecule arises from the stereogenic center at C2, which is bonded to four different substituents: a methyl group, a hydrogen atom, an amino group, and a diphenylmethyl group. The "(S)" designation in its name denotes the specific spatial arrangement of these groups according to the Cahn-Ingold-Prelog priority rules.

The presence of the two bulky phenyl groups creates a sterically hindered environment around the chiral center, which is a key factor in its efficacy as a chiral ligand and resolving agent. This steric hindrance influences the approach of reactants and can lead to high levels of stereoselectivity in chemical transformations.

Below is a representation of the chemical structure and a diagram illustrating the key structural features.

Caption: Workflow for the classical resolution of racemic 1,1-diphenylpropan-2-amine.

Asymmetric Synthesis

Modern synthetic approaches focus on the direct enantioselective synthesis of (S)-1,1-diphenylpropan-2-amine, which avoids the loss of 50% of the material inherent in classical resolution. One of the most effective methods is the asymmetric reductive amination of the corresponding ketone, 1,1-diphenyl-2-propanone.

Asymmetric Reductive Amination

This method involves the reaction of 1,1-diphenyl-2-propanone with an ammonia source in the presence of a chiral catalyst and a reducing agent. Chiral catalysts, often based on transition metals like ruthenium or iridium complexed with chiral ligands, are employed to induce stereoselectivity in the reduction of the intermediate imine.

Experimental Protocol: Asymmetric Reductive Amination

A general protocol for the asymmetric reductive amination is as follows:

-

Reaction Setup: In a reaction vessel, 1,1-diphenyl-2-propanone, an ammonia source (e.g., ammonium acetate or ammonia gas), and a chiral catalyst (e.g., a Ru- or Ir-based complex with a chiral phosphine ligand) are dissolved in a suitable solvent.

-

Reduction: The mixture is subjected to a reducing agent, typically hydrogen gas under pressure or a hydride source like formic acid.

-

Reaction Monitoring and Work-up: The reaction is monitored for completion (e.g., by TLC or GC). Upon completion, the catalyst is removed, and the product is isolated and purified by standard techniques such as chromatography.

This method can provide high yields and excellent enantiomeric excess of the desired (S)-amine.

Analytical Characterization

The identity and purity of (S)-1,1-diphenylpropan-2-amine are confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the two phenyl groups, a methine proton at the chiral center, a methyl group, and the amine protons. The chemical shifts and coupling patterns are characteristic of the structure. |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl rings, the methine carbon of the chiral center, and the methyl carbon. |

| FT-IR | Characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the 3300-3400 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic rings. [2] |

| Mass Spec. | The molecular ion peak corresponding to the molecular weight of the compound (211.31 g/mol ). |

| Chiral HPLC | A single peak when analyzed on a suitable chiral stationary phase, confirming the enantiomeric purity. |

Applications in Research and Development

The unique structural and stereochemical properties of (S)-1,1-diphenylpropan-2-amine make it a valuable tool in several areas of chemical research and drug development.

Chiral Ligand in Asymmetric Catalysis

(S)-1,1-diphenylpropan-2-amine and its derivatives are effective chiral ligands for a variety of metal-catalyzed asymmetric reactions. The steric bulk of the diphenylmethyl group and the coordinating ability of the amine nitrogen are key to inducing high enantioselectivity.

One notable application is in the Suzuki-Miyaura cross-coupling reaction , a powerful method for forming carbon-carbon bonds. [1]When used as a ligand for a palladium catalyst, (S)-1,1-diphenylpropan-2-amine can facilitate the coupling of aryl halides with arylboronic acids to produce chiral biaryl compounds with high enantiomeric excess.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction using a chiral ligand.

Chiral Resolving Agent

In addition to being resolved itself, (S)-1,1-diphenylpropan-2-amine can be used as a chiral resolving agent for the separation of racemic acidic compounds. It reacts with a racemic acid to form a mixture of diastereomeric salts, which can then be separated by crystallization.

Scaffold in Drug Discovery

The 1,1-diphenylpropan-2-amine framework is a privileged scaffold in medicinal chemistry. Its structural similarity to known pharmacophores allows for the design and synthesis of novel drug candidates with a range of biological activities. Derivatives of this amine have been investigated for their potential as central nervous system agents, including modulators of neurotransmitter systems.

Conclusion

(S)-1,1-diphenylpropan-2-amine is a chiral amine with a unique combination of steric and electronic properties that make it a valuable building block in modern organic synthesis and drug discovery. Its synthesis, primarily through classical resolution or asymmetric reductive amination, provides access to an enantiomerically pure compound that is a powerful tool in asymmetric catalysis and as a scaffold for the development of new therapeutic agents. The in-depth understanding of its structure, stereochemistry, and reactivity is essential for its effective application in these fields.

References

-

Different type of amines in FT-IR spectroscopy - analyzetest.com. (URL: [Link])

Sources

Synthesis of Enantiopure (S)-1,1-diphenylpropan-2-amine: A Technical Guide

Abstract

(S)-1,1-diphenylpropan-2-amine is a chiral amine of significant interest in medicinal chemistry and asymmetric synthesis. Its enantiomerically pure form is a crucial building block for various pharmaceuticals and serves as a valuable chiral ligand in catalytic processes. This technical guide provides an in-depth exploration of the primary methodologies for obtaining enantiopure (S)-1,1-diphenylpropan-2-amine. We will delve into the mechanistic underpinnings and practical considerations of classical chiral resolution via diastereomeric salt formation, modern enzymatic kinetic resolution, and state-of-the-art asymmetric synthesis, offering researchers and drug development professionals a comprehensive resource for selecting and implementing the most suitable synthetic strategy.

Introduction: The Significance of Chiral Purity

The biological activity of chiral molecules is often confined to a single enantiomer, with the other being inactive or, in some cases, exhibiting undesirable or toxic effects. This principle is a cornerstone of modern drug development, making the synthesis of enantiomerically pure compounds a critical endeavor. (S)-1,1-diphenylpropan-2-amine, with its molecular formula C₁₅H₁₇N and a molar mass of 211.30 g/mol , is a prime example of a chiral amine where stereochemistry dictates its utility[1]. The specific spatial arrangement of the amino group, methyl group, and two phenyl rings around the chiral center is fundamental to its application as both a synthon for active pharmaceutical ingredients (APIs) and as a ligand in asymmetric catalysis[1].

The challenge, therefore, lies not just in the synthesis of the molecular structure but in the precise control of its stereochemistry. This guide will navigate the prominent pathways to achieve this, evaluating each for its efficiency, scalability, and overall practicality in a research and development setting.

Classical Approach: Diastereomeric Salt Resolution

One of the most established and robust methods for separating enantiomers is through the formation of diastereomeric salts.[2][3][4] This technique leverages the fact that while enantiomers share identical physical properties, diastereomers do not. By reacting a racemic mixture of an amine with a single enantiomer of a chiral acid, a pair of diastereomeric salts with different solubilities is formed, allowing for their separation by fractional crystallization.[2][3]

The Principle of Resolution

The reaction of racemic (±)-1,1-diphenylpropan-2-amine with an enantiomerically pure chiral acid, such as (+)-dibenzoyl-D-tartaric acid ((+)-DBTA) or (R)-mandelic acid, results in the formation of two diastereomeric salts: [(S)-amine-(+)-acid] and [(R)-amine-(+)-acid][1][2]. Due to their distinct crystalline structures and intermolecular interactions, these salts exhibit different solubilities in a given solvent system. This differential solubility is the key to their separation.

Experimental Protocol: Resolution with (+)-Dibenzoyl-D-tartaric Acid

This protocol outlines a general procedure for the resolution of racemic 1,1-diphenylpropan-2-amine using (+)-DBTA. Optimization of solvent, temperature, and concentration is often necessary to maximize yield and enantiomeric purity.

Step 1: Diastereomeric Salt Formation

-

Dissolve one molar equivalent of racemic 1,1-diphenylpropan-2-amine in a suitable solvent (e.g., methanol, ethanol, or a mixture).

-

In a separate flask, dissolve one molar equivalent of (+)-dibenzoyl-D-tartaric acid in the same solvent, gently heating if necessary.

-

Slowly add the amine solution to the acid solution with stirring. The mixture may become warm.

-

Allow the solution to cool to room temperature and then stand undisturbed to allow for crystallization of the less soluble diastereomeric salt. For optimal crystallization, this may require several hours or even days.

Step 2: Fractional Crystallization

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. This crystalline solid is enriched in one diastereomer.

-

The mother liquor contains the more soluble diastereomeric salt. This can be concentrated and cooled further to obtain a second crop of crystals, or the solvent can be evaporated to recover the enriched opposite enantiomer.

Step 3: Liberation of the Enantiopure Amine

-

Suspend the collected diastereomeric salt crystals in water.

-

Add a strong base, such as a 50% sodium hydroxide solution, dropwise with stirring until the salt completely dissolves and the solution is strongly basic (pH > 12)[2]. This neutralizes the tartaric acid and liberates the free amine.

-

Extract the liberated amine with an organic solvent (e.g., dichloromethane or diethyl ether) multiple times to ensure complete recovery.

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-1,1-diphenylpropan-2-amine.

Step 4: Purity Assessment

-

The enantiomeric excess (ee) of the final product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.

Causality and Optimization

The success of this method hinges on the significant difference in solubility between the two diastereomeric salts. The choice of resolving agent and solvent is critical. While tartaric acid and its derivatives are popular choices for resolving amines, other chiral acids like mandelic acid or camphorsulfonic acid can also be effective[1][4][5]. The solvent system must be carefully selected to maximize the solubility difference. A solvent in which one salt is sparingly soluble while the other is freely soluble is ideal.

While effective, classical resolution can be time-consuming and may require multiple recrystallization steps to achieve high enantiomeric purity, often leading to a theoretical maximum yield of 50% for the desired enantiomer[1][4].

Biocatalytic Approach: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative to classical chemical methods. This technique utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of a racemic amine, leaving the other enantiomer unreacted and thus resolved.[6][7]

The Principle of Kinetic Resolution

In a kinetic resolution, the two enantiomers of a racemic substrate react at different rates with a chiral catalyst or reagent. In the case of enzymatic resolution of amines, a lipase catalyzes the acylation of the (R)- or (S)-enantiomer at a much faster rate than the other. By stopping the reaction at approximately 50% conversion, one can isolate the unreacted amine enantiomer in high enantiomeric excess, along with the acylated product of the other enantiomer.[8]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol provides a general procedure for the kinetic resolution of racemic 1,1-diphenylpropan-2-amine using a commercially available lipase, such as Novozym-435 (Candida antarctica Lipase B).

Step 1: Reaction Setup

-

To a solution of racemic 1,1-diphenylpropan-2-amine in an appropriate organic solvent (e.g., toluene), add the lipase (e.g., Novozym 435).

-

Add an acylating agent, such as ethyl acetate or another suitable acyl donor.

-

Stir the mixture at a controlled temperature (e.g., 50 °C) and monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining amine and the conversion.

Step 2: Reaction Work-up

-

Once the reaction has reached approximately 50% conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

The filtrate contains the unreacted (S)-1,1-diphenylpropan-2-amine and the acylated (R)-enantiomer.

-

Separate the unreacted amine from the acylated product by extraction or chromatography. An acid wash can be used to extract the basic amine into an aqueous layer, leaving the neutral amide in the organic layer.

-

Basify the aqueous layer and extract the (S)-amine with an organic solvent. Dry the organic extract and remove the solvent to obtain the enantiomerically enriched product.

Dynamic Kinetic Resolution (DKR)

A significant limitation of standard kinetic resolution is the 50% maximum theoretical yield for the desired enantiomer. Dynamic kinetic resolution (DKR) overcomes this by incorporating a racemization catalyst that continuously converts the unwanted enantiomer into the desired one as it is consumed in the enzymatic reaction.[9] This allows for a theoretical yield of up to 100%. For amines, this often involves a metal catalyst, such as a palladium nanoparticle catalyst, that can racemize the unreacted amine in situ.[9]

| Method | Theoretical Max. Yield (%) | Key Advantages | Key Disadvantages |

| Classical Resolution | 50 | Robust, scalable, well-established | Often requires multiple recrystallizations, can be time-consuming |

| Kinetic Resolution | 50 | High enantioselectivity, mild conditions | Limited to 50% yield |

| Dynamic Kinetic Resolution | 100 | High yield and enantioselectivity | Requires a compatible racemization catalyst, potential for metal contamination |

Asymmetric Synthesis: The Direct Approach

Asymmetric synthesis aims to directly create the desired enantiomer from a prochiral starting material, offering a more atom-economical and efficient route compared to resolution methods.[10][11] For the synthesis of (S)-1,1-diphenylpropan-2-amine, the most common asymmetric approach is the reductive amination of the corresponding prochiral ketone, 1,1-diphenylpropan-2-one.[1][12]

Catalytic Asymmetric Reductive Amination

This method involves the reaction of 1,1-diphenylpropan-2-one with an ammonia source in the presence of a chiral catalyst and a reducing agent. The chiral catalyst, typically a transition metal complex with a chiral ligand, directs the reduction of the intermediate imine to favor the formation of the (S)-enantiomer.[13]

A notable example is the use of Ruthenium-BINAP complexes, which have been shown to catalyze the asymmetric reductive amination of 1,1-diphenylpropan-2-one to yield (S)-1,1-diphenylpropan-2-amine with high enantiomeric excess (92% ee) and good yield (85%)[1].

Biocatalytic Asymmetric Synthesis using Transaminases

Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[14] By using an (S)-selective transaminase, 1,1-diphenylpropan-2-one can be directly converted to (S)-1,1-diphenylpropan-2-amine with excellent enantioselectivity (>99% ee)[15][16]. This biocatalytic approach is highly attractive due to its high selectivity, mild reaction conditions, and environmental friendliness.[14] Engineered transaminases with broad substrate scopes are becoming increasingly available, making this a powerful tool for the synthesis of chiral amines.[17]

| Method | Starting Material | Key Reagents/Catalysts | Typical ee (%) | Typical Yield (%) |

| Catalytic Asymmetric Reductive Amination | 1,1-diphenylpropan-2-one | Ru-BINAP complex, H₂ | 92 | 85 |

| Biocatalytic Asymmetric Synthesis | 1,1-diphenylpropan-2-one | (S)-selective Transaminase, Amine donor | >99 | High |

Visualizing the Synthetic Pathways

To better illustrate the discussed synthetic strategies, the following diagrams outline the core workflows.

Caption: Workflow for Diastereomeric Salt Resolution.

Caption: Workflow for Enzymatic Kinetic Resolution.

Caption: Workflow for Asymmetric Synthesis.

Conclusion and Future Outlook

The synthesis of enantiopure (S)-1,1-diphenylpropan-2-amine can be achieved through several effective methodologies. The choice of the optimal route depends on factors such as the desired scale, required enantiomeric purity, cost considerations, and available expertise.

-

Diastereomeric salt resolution remains a viable and robust method, particularly for large-scale production where the protocol has been well-optimized.

-

Enzymatic kinetic resolution offers a greener alternative with high selectivity, and the advent of dynamic kinetic resolution addresses the inherent 50% yield limitation.

-

Asymmetric synthesis , through either transition-metal catalysis or biocatalysis, represents the most modern and efficient approach, providing direct access to the desired enantiomer with high atom economy. The continuous development of novel catalysts and engineered enzymes is expected to further enhance the efficiency and applicability of these methods.

For researchers and drug development professionals, a thorough understanding of these synthetic strategies is paramount for the successful and efficient production of this valuable chiral building block.

References

- Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid - Benchchem. (n.d.).

- Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines Using a Recyclable Palladium Nanoparticle Catalyst Together with Lipases | The Journal of Organic Chemistry - ACS Publications. (2014, April 11).

- Resolution of a Racemic Mixture - Science Learning Center. (n.d.).

- (S)-1,1-diphenylpropan-2-amine - 67659-37-4 - Vulcanchem. (n.d.).

- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC - NIH. (n.d.).

- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (n.d.).

- Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC - NIH. (n.d.).

- Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines - ResearchGate. (2025, August 9).

- A Chiral Amine Transfer Approach to the Photocatalytic Asymmetric Synthesis of α-Trialkyl-α-tertiary Amines | Organic Letters - ACS Publications. (2023, February 1).

- (PDF) Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. (2025, August 7).

- Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Publishing. (n.d.).

- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (n.d.).

- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. (2021, October 22).

- Lipase catalyzed chiral amine synthesis by a) kinetic resolution of a... - ResearchGate. (n.d.).

- Reductive amination - Wikipedia. (n.d.).

- Asymmetric reductive amination for the synthesis of chiral amines. - ResearchGate. (n.d.).

- 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023, January 28).

- Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation. (n.d.).

- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC - NIH. (n.d.).

- Identification of (S)-selective transaminases for the asymmetric synthesis of bulky chiral amines - PubMed. (n.d.).

Sources

- 1. (S)-1,1-diphenylpropan-2-amine (67659-37-4) for sale [vulcanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reductive amination - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. digibuo.uniovi.es [digibuo.uniovi.es]

- 17. Identification of (S)-selective transaminases for the asymmetric synthesis of bulky chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-1,1-Diphenylpropan-2-amine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of (S)-1,1-diphenylpropan-2-amine, a chiral amine of significant interest in pharmaceutical and synthetic chemistry. We will explore its fundamental properties, synthesis methodologies, and key applications, offering field-proven insights to support your research and development endeavors.

Core Molecular Attributes

(S)-1,1-diphenylpropan-2-amine is a chiral primary amine with the molecular formula C₁₅H₁₇N. Its structure, featuring a stereogenic center adjacent to two phenyl groups, imparts unique properties that are leveraged in asymmetric synthesis and medicinal chemistry.

| Property | Value |

| CAS Number | 67659-37-4[1] |

| Molecular Weight | 211.30 g/mol [1][2] |

| Molecular Formula | C₁₅H₁₇N[1][2] |

| Appearance | Varies (refer to supplier specifications) |

| Solubility | Soluble in many organic solvents |

Synthesis of Enantiopure (S)-1,1-Diphenylpropan-2-amine

The stereospecific synthesis of (S)-1,1-diphenylpropan-2-amine is crucial for its applications. Two primary strategies are employed: classical resolution of a racemic mixture and modern asymmetric synthesis.

Classical Resolution via Diastereomeric Salt Formation

This traditional method relies on the separation of enantiomers by forming diastereomeric salts with a chiral resolving agent. While effective, it is often less efficient in terms of yield compared to asymmetric methods.[1][3]

Experimental Protocol: Resolution with (R)-(-)-Mandelic Acid

-

Salt Formation: Dissolve racemic 1,1-diphenylpropan-2-amine in a suitable solvent (e.g., ethanol). Add an equimolar amount of (R)-(-)-mandelic acid. Stir the solution to allow for the formation of diastereomeric salts.

-

Fractional Crystallization: Cool the solution to induce crystallization. The diastereomeric salt of (S)-1,1-diphenylpropan-2-amine with (R)-(-)-mandelic acid may crystallize preferentially due to lower solubility.[1]

-

Isolation: Isolate the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

-

Liberation of the Free Amine: Treat the purified diastereomeric salt with a base (e.g., NaOH solution) to neutralize the mandelic acid and liberate the free (S)-1,1-diphenylpropan-2-amine.

-

Extraction and Purification: Extract the free amine with an organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent under reduced pressure to yield the purified enantiomer.

Asymmetric Synthesis via Reductive Amination

Modern approaches favor asymmetric synthesis for its higher potential yield and enantioselectivity. Reductive amination of a prochiral ketone is a common and effective strategy.[4][5][6]

Experimental Protocol: Asymmetric Reductive Amination

This protocol is a generalized representation. Specific catalysts, ligands, and conditions will influence the outcome.

-

Reaction Setup: In an inert atmosphere, combine the prochiral ketone (1,1-diphenylpropan-2-one), a chiral catalyst (e.g., an iridium or ruthenium complex with a chiral phosphine ligand), and an amine source (e.g., ammonia or an ammonium salt) in a suitable solvent (e.g., methanol or dichloromethane).[1][5]

-

Reduction: Introduce a reducing agent. For catalytic transfer hydrogenation, formic acid or isopropanol can be used. For direct hydrogenation, pressurized hydrogen gas is employed.

-

Reaction Monitoring: Monitor the reaction progress by techniques such as TLC or GC-MS until the starting material is consumed.

-

Workup and Purification: Quench the reaction and perform an aqueous workup to remove the catalyst and other reagents. The product is then purified by column chromatography to yield enantiomerically enriched (S)-1,1-diphenylpropan-2-amine.

| Synthesis Method | Typical Yield (%) | Enantiomeric Excess (ee%) | Advantages | Disadvantages |

| Classical Resolution | < 50% | > 98% (after multiple recrystallizations) | Well-established, can achieve high purity | Low theoretical yield, labor-intensive |

| Asymmetric Reductive Amination | 80-95% | 90-99% | High yield, atom-economical | Requires specialized catalysts and ligands |

Applications in Drug Development and Asymmetric Catalysis

The unique structural features of (S)-1,1-diphenylpropan-2-amine make it a valuable molecule in two primary areas: as a pharmacophore in drug candidates and as a chiral ligand in asymmetric catalysis.

As a Norepinephrine Reuptake Inhibitor (NRI)

(S)-1,1-diphenylpropan-2-amine and its derivatives have been investigated as selective norepinephrine reuptake inhibitors (NRIs). NRIs block the norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine in the synaptic cleft. This mechanism of action is a key therapeutic strategy for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and depression.

Mechanism of Action: Norepinephrine Reuptake Inhibition

Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction using a chiral amine ligand.

Analytical Characterization

The purity and enantiomeric excess of (S)-1,1-diphenylpropan-2-amine are critical for its applications. A combination of analytical techniques is used for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess by separating the (S) and (R) enantiomers.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Safety and Handling

(S)-1,1-diphenylpropan-2-amine should be handled with appropriate safety precautions in a well-ventilated laboratory. Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. [7] General Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

(S)-1,1-diphenylpropan-2-amine is a versatile chiral building block with significant applications in medicinal chemistry and asymmetric synthesis. A thorough understanding of its properties, synthesis, and handling is essential for its effective use in research and development. This guide provides a foundational understanding to support scientists and professionals in leveraging the potential of this important molecule.

References

-

PubChem. (1R,2S)-1,2-diphenylpropan-1-amine. [Link]

-

Chiralpedia. Part 6: Resolution of Enantiomers. [Link]

-

JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

-

PMC - NIH. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. [Link]

-

ResearchGate. Asymmetric reductive amination for the synthesis of chiral amines. [Link]

Sources

- 1. (S)-1,1-diphenylpropan-2-amine (67659-37-4) for sale [vulcanchem.com]

- 2. (1R,2S)-1,2-diphenylpropan-1-amine | C15H17N | CID 12846067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 4. jocpr.com [jocpr.com]

- 5. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

Introduction: The Molecular Profile of (S)-1,1-diphenylpropan-2-amine

An In-Depth Technical Guide to the Spectroscopic Data of (S)-1,1-diphenylpropan-2-amine

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a detailed analysis of the expected spectroscopic signature of (S)-1,1-diphenylpropan-2-amine (CAS: 67659-37-4), a chiral amine of significant interest in asymmetric catalysis and pharmaceutical development. In the absence of publicly available, experimentally verified spectra, this document leverages established spectroscopic principles and data from analogous structures to present a comprehensive set of predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes a detailed interpretation of the predicted data, the causality behind the spectral features, and a standardized experimental protocol for data acquisition. This guide is intended for researchers, scientists, and drug development professionals requiring a robust framework for the identification, characterization, and quality control of this compound.

(S)-1,1-diphenylpropan-2-amine is a chiral primary amine with the molecular formula C₁₅H₁₇N and a molecular weight of 211.30 g/mol [1]. Its structure features a stereocenter at the C2 position, bonded to an amino group, a methyl group, and a bulky diphenylmethyl group. This specific three-dimensional arrangement is crucial for its application as a chiral ligand in asymmetric synthesis, where it can induce high enantioselectivity in chemical transformations[1].

The unambiguous confirmation of both the chemical structure and the stereochemical integrity of (S)-1,1-diphenylpropan-2-amine is paramount for its effective use. Spectroscopic techniques are the cornerstone of this characterization process. Nuclear Magnetic Resonance (NMR) elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern. This integrated approach provides a unique spectroscopic fingerprint, ensuring the identity, purity, and quality of the material.

Table 1: Chemical Identity of (S)-1,1-diphenylpropan-2-amine

| Property | Value | Source |

| CAS Number | 67659-37-4 | [1] |

| Molecular Formula | C₁₅H₁₇N | [1] |

| Molecular Weight | 211.30 g/mol | [1][2] |

| IUPAC Name | (2S)-1,1-diphenylpropan-2-amine |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the molecular structure in solution. The following data for ¹H and ¹³C NMR are predicted based on the analysis of structurally similar compounds and established chemical shift principles.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, amine, and methyl protons. The chemical environment of each proton dictates its resonance frequency (chemical shift) and its coupling (splitting pattern) with neighboring protons.

Table 2: Predicted ¹H NMR Data for (S)-1,1-diphenylpropan-2-amine

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-Ar (Phenyl) | 7.35 - 7.15 | Multiplet (m) | 10H | The ten protons on the two phenyl rings are in slightly different environments, leading to a complex, overlapping signal in the typical aromatic region. |

| H-1 (CHPh₂) | 4.10 | Doublet (d) | 1H | This benzylic proton is coupled to the single proton at H-2, resulting in a doublet. Its position is downfield due to the strong deshielding effect of the two adjacent phenyl rings. |

| H-2 (CHNH₂) | 3.45 | Multiplet (m) | 1H | This proton is coupled to the H-1 proton (doublet) and the three H-3 methyl protons (quartet). The resulting pattern will be a multiplet (doublet of quartets). |

| NH₂ (Amine) | 1.50 | Broad Singlet (br s) | 2H | Amine protons often exhibit exchange broadening and do not typically couple with adjacent protons, resulting in a broad singlet. The chemical shift can vary with concentration and solvent. |

| H-3 (CH₃) | 1.20 | Doublet (d) | 3H | The methyl protons are coupled to the single proton at H-2, leading to a doublet. This signal appears in the upfield aliphatic region. |

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Data for (S)-1,1-diphenylpropan-2-amine

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-Ar (Quaternary) | 144.5 | The two quaternary carbons to which the phenyl rings are attached. |

| C-Ar (CH) | 128.8, 128.2, 126.5 | Aromatic carbons of the phenyl rings. At least three distinct signals are expected for the ortho, meta, and para positions. |

| C-1 (CHPh₂) | 58.0 | The benzylic carbon is significantly deshielded by the two phenyl groups. |

| C-2 (CHNH₂) | 50.5 | The carbon bearing the amine group. |

| C-3 (CH₃) | 24.0 | The terminal methyl carbon, appearing in the upfield aliphatic region. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of (S)-1,1-diphenylpropan-2-amine in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of ~3-4 seconds. Typically, 16-32 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A wider spectral width (~220 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

NMR Workflow Diagram

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For (S)-1,1-diphenylpropan-2-amine, the molecular ion peak and characteristic fragment ions are predicted below.

Table 5: Predicted Mass Spectrometry Data for (S)-1,1-diphenylpropan-2-amine

| m/z (mass/charge) | Predicted Relative Intensity | Assignment | Rationale |

| 211 | Medium | [M]⁺ | The molecular ion peak, corresponding to the intact molecule (C₁₅H₁₇N)⁺. |

| 196 | Strong | [M-CH₃]⁺ | Loss of a methyl group (15 Da) via alpha-cleavage, a very common fragmentation pathway for amines. This results in a stable iminium ion. |

| 167 | Very Strong (Base Peak) | [C₁₃H₁₁]⁺ | The diphenylmethyl cation (Ph₂CH⁺). This fragment is highly stabilized by resonance across both phenyl rings and is expected to be the most abundant ion (the base peak). It is formed by cleavage of the C1-C2 bond. |

| 91 | Medium | [C₇H₇]⁺ | The tropylium ion, a common fragment in compounds containing a benzyl group, formed through rearrangement. |

| 44 | Strong | [C₂H₆N]⁺ | Cleavage of the C1-C2 bond with charge retention on the amine-containing fragment, [CH(NH₂)CH₃]⁺. |

Experimental Protocol for MS Data Acquisition (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid may be added to promote protonation for positive ion mode.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of approximately 50-500 Da.

-

Data Analysis: Identify the protonated molecular ion [M+H]⁺ at m/z 212. If fragmentation is induced (e.g., in a tandem MS/MS experiment), analyze the resulting fragment ions to confirm the predicted pattern.

MS Workflow Diagram

Integrated Spectroscopic Analysis

The combination of NMR, IR, and MS data provides a powerful and self-validating system for the structural confirmation of (S)-1,1-diphenylpropan-2-amine.

-

MS confirms the molecular weight is 211 g/mol .

-

IR confirms the presence of a primary amine (N-H stretches ~3380/3300 cm⁻¹, N-H bend ~1600 cm⁻¹) and aromatic rings (C-H and C=C stretches).

-

¹³C NMR confirms the presence of 8 unique carbon environments, consistent with the molecule's symmetry.

-

¹H NMR confirms the ratio of protons in different environments (10 Ar-H, 1 benzylic-H, 1 methine-H, 2 amine-H, 3 methyl-H) and their connectivity through the observed splitting patterns.

Together, these predicted spectra create a unique fingerprint. Any deviation from this pattern in an experimental sample would indicate the presence of impurities, a different isomer, or an incorrect structure, highlighting the essential role of this integrated analysis in quality control for research and development.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Electronic supplementary information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12846067, (1R,2S)-1,2-diphenylpropan-1-amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67903421. Retrieved from [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). Diphenylamine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of 1-phenylpropan-2-amine and related chiral compounds used as drugs. Retrieved from [Link]

-

ResearchGate. (2019). (S)-1-(Benzylselanyl)-3-phenylpropan-2-amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20163266, 1-Phenylpropan-2-amine;propan-2-amine. Retrieved from [Link]

-

Wiley Online Library. (2020). Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation. Retrieved from [Link]

-

ResearchGate. (n.d.). APIs containing the 1-phenylpropan-2-amine building block. Retrieved from [Link]

-

University of Calgary. (n.d.). Sample IR spectra. Retrieved from [Link]

-

MDPI. (2019). Synthesis, Characterization, and Crystal Structures of Imides Condensed with p-Phenylamino(Phenyl) Amine and Fluorescence Property. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87182702, (S)-1-Phenylpropan-2-amine Methanesulfonate. Retrieved from [Link]

-

NIST. (n.d.). Diphenylamine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

Sources

Solubility of (S)-1,1-diphenylpropan-2-amine in Organic Solvents: A Framework for Prediction and Experimental Determination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: (S)-1,1-diphenylpropan-2-amine is a chiral amine with significant applications in asymmetric synthesis and as a building block for active pharmaceutical ingredients (APIs).[1] Its solubility in organic solvents is a critical physical property that dictates its utility in synthesis, purification, crystallization, and formulation. A comprehensive understanding of its solubility behavior is paramount for process optimization and ensuring reproducible outcomes. As of the current literature review, specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively published. Therefore, this technical guide provides a robust framework for both predicting and experimentally determining its solubility. We will delve into the physicochemical properties of the molecule, explore powerful predictive models such as Hansen Solubility Parameters (HSP) and COSMO-RS, and provide a detailed, field-proven protocol for accurate solubility measurement.

Physicochemical Profile of (S)-1,1-diphenylpropan-2-amine

A molecule's solubility is intrinsically linked to its structural and chemical properties. (S)-1,1-diphenylpropan-2-amine possesses a unique architecture that influences its interaction with various solvents.

-

Molecular Formula: C₁₅H₁₇N[1]

-

Molar Mass: 211.30 g/mol [1]

-

Structure: The molecule features a chiral carbon bonded to a primary amine group (-NH₂), a methyl group (-CH₃), and a diphenylmethyl group (-CH(Ph)₂).

The key to its solubility lies in the duality of its structure:

-

Polar Domain: The primary amine group is polar and capable of acting as a hydrogen bond donor and acceptor. This region of the molecule will favorably interact with polar and protic solvents.

-

Non-polar Domain: The two bulky phenyl rings create a large, non-polar, and lipophilic region. This domain dominates the molecule's overall character and will seek favorable interactions with non-polar or moderately polar solvents through van der Waals and π-π stacking interactions.

The interplay between the polar amine and the non-polar diphenyl structure means that its solubility will be highly dependent on the specific nature of the solvent.

Theoretical Framework for Solubility Prediction

Before embarking on extensive experimental work, theoretical models can provide invaluable guidance for solvent screening, saving time and resources.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components.[2]

-

δD: Energy from dispersion forces.

-

δP: Energy from polar forces.

-

δH: Energy from hydrogen bonding.

Each solvent and solute can be described by a point in this three-dimensional "Hansen space." The fundamental principle is that solutes will have high solubility in solvents with similar HSP values. The distance (Ra) between a solute and a solvent in Hansen space is a strong predictor of solubility.[2]

While the specific HSP values for (S)-1,1-diphenylpropan-2-amine are not published, they can be determined experimentally by assessing its solubility in a range of well-characterized solvents.[3] Based on its structure, we can hypothesize a profile with a significant δD value (from the phenyl rings), a moderate δP value, and a moderate δH value (from the amine group).

The diagram below illustrates this concept. A solvent falling within the solute's "solubility sphere" is predicted to be a good solvent, while one falling outside is predicted to be a poor solvent.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

For a more rigorous, first-principles prediction, COSMO-RS is an industry-standard computational method.[4] It uses quantum chemical calculations to determine the chemical potential of a solute in any solvent, providing highly accurate qualitative solvent rankings and quantitative solubility predictions, often with a root-mean-square deviation of 0.5 to 1.5 log units.[5][6] This method is particularly powerful in the early stages of drug discovery and process development when experimental data is scarce.[7] The COSMO-RS framework can be used to screen hundreds of potential solvents computationally to identify the most promising candidates for experimental validation.[4][8]

Experimental Determination of Solubility

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method .[9] This equilibrium-based method ensures that the solution is truly saturated, providing a definitive solubility value at a given temperature.

Shake-Flask Experimental Protocol

Objective: To determine the equilibrium solubility of (S)-1,1-diphenylpropan-2-amine in a selected organic solvent at a controlled temperature.

Materials:

-

(S)-1,1-diphenylpropan-2-amine (solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid (S)-1,1-diphenylpropan-2-amine to a pre-weighed vial. The key is to ensure a solid phase remains after equilibrium is reached, confirming saturation.

-

Solvent Addition: Add a precisely known volume or mass of the organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vial stand undisturbed in the temperature-controlled environment to allow the excess solid to settle.

-

Sample Extraction: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved micro-particles. This step is critical to prevent artificially high results.

-

Dilution: Accurately dilute a known volume of the filtered supernatant with a suitable solvent to bring the concentration into the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL, g/L, or mol/L).

The following diagram outlines this experimental workflow.

Expected Solubility Profile and Data Presentation

Based on the physicochemical properties, a qualitative solubility profile can be predicted. This serves as a starting point for solvent selection. Once determined, quantitative data should be organized clearly for comparison.

Table 1: Predicted Qualitative and Illustrative Quantitative Solubility of (S)-1,1-diphenylpropan-2-amine

| Solvent Class | Example Solvent | Polarity | Hydrogen Bonding | Predicted Qualitative Solubility | Illustrative Quantitative Value (mg/mL at 25°C) | Rationale for Prediction |

| Non-Polar | Toluene | Low | Aprotic | Moderate to High | 150 - 300 | Favorable van der Waals and π-π interactions between toluene and the diphenyl groups. |

| Polar Aprotic | Dichloromethane | Medium | Aprotic | High | > 300 | Good balance of polarity to interact with the amine and lipophilicity for the rings. |

| Polar Aprotic | Acetone | High | Aprotic | Moderate | 50 - 150 | The high polarity may be less compatible with the large non-polar part of the molecule. |

| Polar Protic | Ethanol | High | Protic | Moderate | 50 - 150 | Can hydrogen bond with the amine, but the alkyl chain is short. |

| Polar Protic | Water | Very High | Protic | Very Low / Insoluble | < 0.1 | The large, non-polar diphenyl structure dominates, leading to poor hydration.[10] |

| Non-Polar | n-Hexane | Very Low | Aprotic | Low | < 10 | Lacks the polarity and aromaticity to effectively solvate either part of the molecule. |

Note: The quantitative values are illustrative and hypothetical, intended to serve as a template for reporting experimentally determined data.

Conclusion and Recommendations

A thorough understanding of the solubility of (S)-1,1-diphenylpropan-2-amine is essential for its effective use in research and development. This guide provides a dual approach: leveraging theoretical models like Hansen Solubility Parameters and COSMO-RS for predictive screening, and employing the robust shake-flask method for precise experimental determination.

For researchers, it is recommended to first perform a limited experimental screening using the protocol described herein with a diverse set of solvents. The resulting data can then be used to calculate the compound's Hansen Solubility Parameters, enabling the prediction of its solubility in a much wider range of solvents and solvent mixtures, thereby accelerating process development and formulation activities.

References

-

Klajmon, M. (n.d.). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? SciSpace. Available at: [Link][8]

-

Klajmon, M., et al. (2022). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? ACS Publications. Available at: [Link][5]

-

Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. Available at: [Link][7]

-

McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Available at: [Link]

-

AIChE. (2023). (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation. AIChE Annual Meeting Proceedings. Available at: [Link][4]

-

Klajmon, M., et al. (2022). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? PubMed. Available at: [Link][6]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Available at: [Link][11]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link][10]

-

Hansen Solubility Parameters. (n.d.). HSP for Beginners. Available at: [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Available at: [Link][12]

-

Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link][2]

-

Deneme, I., et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. Available at: [Link][3]

-

ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link][9]

-

University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]

Sources

- 1. (S)-1,1-diphenylpropan-2-amine (67659-37-4) for sale [vulcanchem.com]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 4. (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation | AIChE [proceedings.aiche.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. approcess.com [approcess.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. www1.udel.edu [www1.udel.edu]

- 11. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 12. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

The Diphenylpropylamines: A Journey from Serendipity to Targeted Calcium Channel Blockade

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The diphenylpropylamine class of compounds represents a fascinating chapter in the history of drug discovery, evolving from initial explorations for analgesic and cardiovascular agents to their establishment as a significant chemotype for calcium channel modulation. This technical guide provides a comprehensive overview of the discovery, history, and evolving pharmacological understanding of diphenylpropylamine derivatives. We delve into the key chemical structures, the serendipitous discoveries that shaped their development, and the detailed experimental methodologies that elucidated their mechanism of action. Through a synthesis of historical context and technical detail, this guide aims to provide researchers and drug development professionals with a thorough understanding of this important class of molecules, highlighting the scientific integrity and logical progression that has defined their journey.

Genesis of a Scaffold: Early Explorations and Serendipitous Findings

The story of diphenylpropylamine derivatives does not begin with a targeted search for calcium channel blockers, but rather within the broader post-war era of synthetic medicinal chemistry. The initial chemical and pharmacological investigations in this field were conducted in Germany during the Second World War by Bockmühl, Ehrhart, and Schaumann, which led to the discovery of analgesics like methadone.[1] This pioneering work laid the groundwork for further exploration of related chemical structures.

The fundamental diphenylpropylamine skeleton, characterized by a propyl group linked to two phenyl moieties, offered a versatile platform for structural modification.[2] Early research in the mid-20th century, notably by pharmaceutical companies such as Janssen Pharmaceutica, explored a wide range of derivatives for various potential therapeutic activities, including analgesic, atropine-like, antihistaminic, and local anesthetic effects.[1][2] A 1964 publication in the Journal of Medicinal Chemistry detailed the synthesis and pharmacological testing of N-substituted 3,3-diphenylpropylamines as potential vasodilator agents for coronary vessels, highlighting the early interest in their cardiovascular effects.[3]

The Emergence of Key Derivatives: Prenylamine and Fendiline

From this broad exploration, two key diphenylpropylamine derivatives emerged that would significantly shape the trajectory of this chemical class: Prenylamine and Fendiline.

Prenylamine: A Promising Vasodilator with a Troubled Future

Prenylamine, chemically (RS)-N-(1-methyl-2-phenylethyl)-3,3-diphenylpropan-1-amine, was introduced in the 1960s as a vasodilator for the treatment of angina pectoris.[4] Its initial development was driven by its observed effects on coronary blood flow. However, the deeper understanding of its mechanism of action was yet to be fully elucidated.

Unfortunately, the clinical use of Prenylamine was marred by safety concerns. Reports began to surface associating the drug with prolongation of the QT interval and an increased risk of life-threatening cardiac arrhythmias, such as torsades de pointes.[4] These adverse effects ultimately led to its withdrawal from the global market in 1988.[4]

Fendiline: A Lipophilic Calcium Antagonist with a Broader Profile

Fendiline, another diphenylalkylamine, was also developed as an anti-anginal agent for coronary heart disease.[2] Like Prenylamine, it was sub-classified as a lipophilic calcium antagonist.[2] Pharmacological studies revealed that Fendiline exerts typical calcium and calmodulin antagonistic actions, including the inhibition of transmembrane calcium current and smooth muscle relaxation.[2]

Unlike Prenylamine, Fendiline's clinical journey has been more nuanced. While its use as a primary anti-anginal agent has diminished, its unique pharmacological profile has led to investigations into other therapeutic areas. Notably, Fendiline has been identified as a specific inhibitor of K-Ras plasma membrane targeting, suggesting potential applications in oncology.[1][5][6]

Elucidating the Mechanism: From Vasodilation to Specific Calcium Channel Blockade

The transition in understanding diphenylpropylamine derivatives from general vasodilators to specific calcium channel blockers was a pivotal moment in their history. This shift was driven by advancements in experimental pharmacology and a deeper understanding of cellular calcium signaling.

The term "calcium antagonist" was initially used to describe drugs that inhibited calcium-evoked contractions in depolarized arteries.[7] This functional definition was later refined as researchers began to identify the specific molecular targets of these compounds. Radiochemical and electrophysiological studies, particularly with the dihydropyridine class of calcium channel blockers, were instrumental in identifying L-type voltage-operated calcium channels as the primary cellular targets.[7]

Diphenylpropylamine derivatives, along with phenylalkylamines like verapamil, were found to interact with these L-type calcium channels, albeit at binding sites distinct from the dihydropyridines.[1] This understanding provided a clear molecular basis for their observed cardiovascular effects, including vasodilation, negative inotropy (decreased contractility), and negative chronotropy (decreased heart rate).[2][8]

The following diagram illustrates the simplified signaling pathway of L-type calcium channel blockade by diphenylpropylamine derivatives in vascular smooth muscle cells.

Caption: Simplified signaling pathway of L-type calcium channel blockade.

Structure-Activity Relationships: Tuning Potency and Selectivity

The diphenylpropylamine scaffold has proven to be a rich template for medicinal chemists. Extensive structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of these derivatives for different calcium channel subtypes.

Key structural modifications have included:

-

Substitution on the Phenyl Rings: Altering the substituents on the two phenyl rings can significantly impact potency and selectivity.

-

Modification of the Propylamine Chain: Changes to the length and branching of the propylamine chain can influence the compound's interaction with the calcium channel binding pocket.

-

N-Substitution: The nature of the substituent on the nitrogen atom is crucial for activity, with various alkyl and aralkyl groups being explored.

These SAR studies have led to the development of derivatives with improved pharmacological profiles, including enhanced selectivity for N-type calcium channels, which are involved in pain signaling.[9] This has opened up new therapeutic avenues for diphenylpropylamine derivatives beyond their traditional cardiovascular applications.

The following table summarizes the pharmacological data for selected diphenylpropylamine derivatives and other calcium channel blockers.

| Compound | Class | Primary Target | IC50 / Kd | Therapeutic Application |

| Prenylamine | Diphenylpropylamine | L-type Ca2+ channels | - | Angina (withdrawn) |

| Fendiline | Diphenylpropylamine | L-type Ca2+ channels | - | Angina, Investigational for Cancer |

| Verapamil | Phenylalkylamine | L-type Ca2+ channels | - | Arrhythmia, Angina, Hypertension |

| Nifedipine | Dihydropyridine | L-type Ca2+ channels | - | Angina, Hypertension |

| NP118809 | Diphenylpiperazine | N-type Ca2+ channels | 10-150 nM (IC50) | Investigational for Neuropathic Pain[9] |

Experimental Protocols for Characterization

The characterization of diphenylpropylamine derivatives as calcium channel blockers relies on a suite of in vitro and in vivo experimental protocols.

In Vitro Assessment of Calcium Channel Blocking Activity

A. Tissue Bath Experiments with Isolated Aortic Rings:

This traditional method provides a functional assessment of a compound's ability to inhibit vasoconstriction.

Protocol:

-

Tissue Preparation: Isolate the thoracic aorta from a suitable animal model (e.g., rat) and cut it into rings of 2-3 mm in width.

-

Mounting: Suspend the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Equilibration: Allow the tissues to equilibrate under a resting tension of 1-2 g for at least 60 minutes.

-

Contraction Induction: Induce a sustained contraction by adding a high concentration of potassium chloride (e.g., 60 mM KCl) to the bath. This depolarizes the smooth muscle cells and opens voltage-gated calcium channels.

-

Compound Addition: Once a stable contraction is achieved, add the diphenylpropylamine derivative in a cumulative concentration-dependent manner.

-

Data Acquisition: Record the changes in isometric tension using a force transducer.

-

Analysis: Plot the concentration-response curve and calculate the IC50 value (the concentration of the compound that produces 50% inhibition of the maximal contraction).

B. Fluorescence-Based Calcium Influx Assays:

These high-throughput screening assays provide a more direct measure of calcium influx into cells.

Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293 cells) stably expressing the calcium channel of interest (e.g., L-type or T-type).

-